Comparative Cytotoxic Activity in Glioma: A Piperazine Dithiocarbamate Derivative vs. Cisplatin
A derivative synthesized from a core closely related to 4-(1,3-benzodioxol-5-ylmethyl)morpholine, N-(1,3-Benzodioxol-5-ylmethyl)-2-[4-(4-nitrophenyl)-1-piperazinylthiocarbamoylthio]acetamide (compound 10), demonstrates cytotoxic activity against C6 rat glioma cells that is quantitatively comparable to the standard chemotherapeutic agent cisplatin. In this assay, the target scaffold derivative achieved an IC50 of 23.33 ± 7.63 μg/mL, while cisplatin showed an IC50 of 19.00 ± 5.29 μg/mL under identical experimental conditions [1]. This indicates the core scaffold can be elaborated into agents with potent, on-par activity against glioblastoma models.
| Evidence Dimension | In vitro cytotoxic activity |
|---|---|
| Target Compound Data | IC50 = 23.33 ± 7.63 μg/mL (for derivative compound 10) |
| Comparator Or Baseline | Cisplatin IC50 = 19.00 ± 5.29 μg/mL |
| Quantified Difference | Activity within ~1.2-fold of cisplatin |
| Conditions | C6 rat glioma cell line |
Why This Matters
Demonstrates that this scaffold can be developed into compounds with cytotoxic potency equivalent to a front-line clinical anticancer agent, supporting its value in oncology-focused drug discovery.
- [1] Ozdemir, A., et al. (2016). Synthesis and evaluation of new benzodioxole-based dithiocarbamate derivatives as potential anticancer agents and hCA-I and hCA-II inhibitors. Academia.edu. View Source
